molecular formula C12H21NO B13075515 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one

Cat. No.: B13075515
M. Wt: 195.30 g/mol
InChI Key: JIQFQIJOOKTBBO-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their biological activity and presence in various pharmaceuticals .

Chemical Reactions Analysis

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield piperidine derivatives with different substituents .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways in the body. The piperidine moiety is known to interact with neural receptors, modulating neurotransmitter systems. This interaction can influence brain function and potentially contribute to the treatment of neurological disorders.

Comparison with Similar Compounds

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be compared with other piperidine derivatives, such as 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol . While both compounds contain the piperidine moiety, their unique substituents and structural differences result in distinct chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and material science. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceutical compounds and a promising scaffold for developing molecules that modulate neurotransmitter systems.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

4-methyl-2-piperidin-2-ylcyclohexan-1-one

InChI

InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3

InChI Key

JIQFQIJOOKTBBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C2CCCCN2

Origin of Product

United States

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